molecular formula C14H21ClN2O B1338866 N-(2,6-Dimethylphenyl)piperidine-2-carboxamide hydrochloride CAS No. 65797-42-4

N-(2,6-Dimethylphenyl)piperidine-2-carboxamide hydrochloride

Cat. No.: B1338866
CAS No.: 65797-42-4
M. Wt: 268.78 g/mol
InChI Key: XUCXNUJDRBMBRF-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)piperidine-2-carboxamide hydrochloride is an organic compound known for its role as a local anesthetic agent. It is a derivative of bupivacaine, a widely used anesthetic in medical procedures. This compound is characterized by its ability to cross biological membranes due to its lipid-soluble nature .

Scientific Research Applications

N-(2,6-Dimethylphenyl)piperidine-2-carboxamide hydrochloride has several applications in scientific research:

Mechanism of Action

Safety and Hazards

The compound is classified as a warning under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The optimization of the synthesis process of “N-(2,6-Dimethylphenyl)piperidine-2-carboxamide hydrochloride” is a topic of ongoing research .

Biochemical Analysis

Biochemical Properties

N-(2,6-Dimethylphenyl)piperidine-2-carboxamide hydrochloride plays a crucial role in biochemical reactions, particularly in the context of its interaction with biological membranes. Due to its lipid-soluble nature, it can easily cross biological membranes, which is essential for its function as a local anesthetic . This compound interacts with various enzymes and proteins, including sodium channels, where it exerts its anesthetic effects by inhibiting the influx of sodium ions, thereby blocking nerve signal transmission .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involving sodium channels. This modulation leads to the inhibition of nerve signal transmission, resulting in localized anesthesia . Additionally, this compound can affect gene expression and cellular metabolism by altering the activity of specific enzymes and proteins involved in these processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with sodium channels. By binding to these channels, it inhibits the influx of sodium ions, which is essential for the propagation of nerve impulses . This inhibition results in the blockade of nerve signal transmission, leading to its anesthetic effects. Furthermore, this compound may also influence enzyme activity, either by inhibition or activation, and can lead to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to a reduction in its efficacy as an anesthetic . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular function, although these effects may diminish over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively induces localized anesthesia without significant adverse effects . At higher doses, it can lead to toxic effects, including neurotoxicity and cardiotoxicity . Threshold effects have been observed, where the compound’s efficacy and safety profile change significantly with increasing dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its metabolism in the liver. It undergoes oxidative dealkylation to form its primary metabolite, which is then further processed by enzymes such as cytochrome P450 . This metabolism can influence the compound’s efficacy and toxicity, as the metabolites may have different biological activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its lipid-soluble nature. This property allows it to cross cell membranes easily and accumulate in specific tissues, particularly nerve tissues . Transporters and binding proteins may also play a role in its distribution, influencing its localization and accumulation within the body .

Subcellular Localization

This compound is primarily localized in nerve tissues, where it exerts its anesthetic effects. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its function, as it needs to be in proximity to sodium channels to exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethylphenyl)piperidine-2-carboxamide hydrochloride typically involves the reaction of 2,6-dimethylaniline with piperidine-2-carboxylic acid. The process includes the following steps:

Industrial Production Methods

In industrial settings, the synthesis is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)piperidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-Dimethylphenyl)piperidine-2-carboxamide hydrochloride is unique due to its specific structural modifications that enhance its lipid solubility and membrane permeability, making it an effective local anesthetic with a rapid onset of action .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O.ClH/c1-10-6-5-7-11(2)13(10)16-14(17)12-8-3-4-9-15-12;/h5-7,12,15H,3-4,8-9H2,1-2H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCXNUJDRBMBRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201335103
Record name N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201335103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65797-42-4
Record name N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65797-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2',6'-Dimethylphenyl)-2-piperidinecarboxamide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065797424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201335103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2',6'-dimethylphenyl)-2-piperidinecarboxamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.679
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-Pipecolinoxylidide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.865
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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